molecular formula C8H12N4O3 B2679847 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid CAS No. 1397001-06-7

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid

Cat. No.: B2679847
CAS No.: 1397001-06-7
M. Wt: 212.209
InChI Key: OXRMNFNRNBJYAW-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid is unique due to its specific functional groups and the combination of the triazole ring with the propanamido and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMNFNRNBJYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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